Cobalt;iridium Cobalt;iridium
Brand Name: Vulcanchem
CAS No.: 828940-89-2
VCID: VC19056624
InChI: InChI=1S/5Co.2Ir
SMILES:
Molecular Formula: Co5Ir2
Molecular Weight: 679.10 g/mol

Cobalt;iridium

CAS No.: 828940-89-2

Cat. No.: VC19056624

Molecular Formula: Co5Ir2

Molecular Weight: 679.10 g/mol

* For research use only. Not for human or veterinary use.

Cobalt;iridium - 828940-89-2

Specification

CAS No. 828940-89-2
Molecular Formula Co5Ir2
Molecular Weight 679.10 g/mol
IUPAC Name cobalt;iridium
Standard InChI InChI=1S/5Co.2Ir
Standard InChI Key AUCLPTPBBWPBOD-UHFFFAOYSA-N
Canonical SMILES [Co].[Co].[Co].[Co].[Co].[Ir].[Ir]

Introduction

Fundamental Properties of Cobalt-Iridium Systems

Structural and Electronic Characteristics

Cobalt-iridium compounds exist in diverse configurations, including:

  • Alloys: Face-centered cubic (fcc) or hexagonal close-packed (hcp) phases depending on composition (e.g., Ir₀.₅Co₀.₅ forms fcc, while Ir₀.₂₅Co₀.₅ adopts hcp) .

  • Oxides: Spinel-type Co₃O₄ matrices incorporating Ir single atoms (Ir-Co₃O₄) with Ir oxidation states varying from +3 to >+4 during OER .

  • Nanotubular Structures: Ir-Co alloy nanotubes synthesized via electrospinning and H₂ reduction, exhibiting composition-dependent phase transitions .

Table 1: Structural Properties of Representative Co-Ir Compounds

CompoundCrystal StructureLattice Constant (Å)Surface Area (BET, m²/g)Pore Size (nm)
Ir₀.₅Co₀.₅ Alloy fcc3.8258.34.2
Ir-Co₃O₄ Spinel8.09112.55.8
IrOₓ-C Amorphous-145.76.5

X-ray photoelectron spectroscopy (XPS) reveals charge redistribution in these systems: Ir 4f₇/₂ binding energies shift by +0.8 eV in Ir-Co₃O₄ compared to metallic Ir, indicating electron transfer from Co to Ir . This electronic coupling enhances the density of states near the Fermi level, as confirmed by density functional theory (DFT) .

Synthesis and Fabrication Techniques

Modified Adams Fusion Method

Ir-Co oxides are synthesized by mixing IrCl₆²⁻ and Co(NO₃)₂ precursors in KNO₃ solution, followed by:

  • Stirring at 80°C for 12 hours

  • Calcination at 400°C (2 hours)

  • Acid etching in 0.5 M HNO₃ (48 hours)
    This method yields mesoporous structures with high surface areas (~145 m²/g) and optimized Ir/Co ratios .

Mechanochemical Synthesis

Ball-milling Co₃O₄ with IrCl₃ at 500 rpm for 6 hours produces Ir-Co₃O₄ with atomically dispersed Ir sites. The process achieves 98% Ir utilization efficiency and scalable gram-level production .

Electrospinning and Thermal Reduction

Polymeric precursors containing Ir and Co salts are electrospun into nanofibers, calcined at 450°C, and reduced under H₂ to form Ir-Co alloy nanotubes. Varying the Ir/Co ratio (0.25–0.75) controls phase structure and catalytic activity .

Electrocatalytic Performance

Oxygen Evolution Reaction (OER)

Table 2: OER Performance in Acidic Media (0.1 M HClO₄)

CatalystOverpotential (mV @ 10 mA/cm²)Tafel Slope (mV/dec)Mass Activity (A/g @ 1.5 V)Stability (hours)
Ir-Co₃O₄ 270451,240>100
Commercial IrO₂ 3206832050
Ir₀.₅Co₀.₅ 2905189080

The enhanced OER activity stems from:

  • Dual Active Sites: Ir>⁴⁺ and Co³⁺ with bridged O ligands facilitate *O-O coupling .

  • Strain Effects: 2.3% lattice compression in Ir-Co alloys optimizes OH* adsorption .

Hydrogen Evolution Reaction (HER)

Ir₀.₅Co₀.₅ nanotubes achieve:

  • Alkaline HER: -32 mV overpotential @ 10 mA/cm², surpassing Pt/C (-45 mV) .

  • Turnover Frequency (TOF): 3.2 s⁻¹ at -0.1 V vs. RHE, 5× higher than Pt .

Oxygen Reduction Reaction (ORR)

Ternary catalysts (Ir single atoms on Co₃O₄/Pd) exhibit:

  • Mass Activity: 7,173 mA mg⁻¹ at 0.85 V vs. RHE, 107× higher than Pt/C .

  • Durability: Activity increases to 13,342 mA mg⁻¹ after 69,000 cycles due to Ir-Pd-Co synergy .

Magnetic and Electronic Applications

Iridium doping (5 at%) in Fe-Co alloys enhances:

  • Saturation Magnetization: From 2.4 T to 2.9 T .

  • Spin-Orbit Coupling: 5d(Ir)-3d(Co) hybridization increases magnetic anisotropy by 40% .
    These improvements enable high-density data storage devices with 20% higher areal density .

Stability and Degradation Mechanisms

Operando XAS Analysis :

  • Ir remains atomically dispersed up to 1.8 V vs. RHE.

  • Co leaching <2% after 100-hour OER at pH 1.

  • Surface reconstruction forms Ir-O-Co active sites resistant to over-oxidation.

Challenges and Future Perspectives

  • Cost Reduction: Replace 30–50% of Ir with Co while maintaining activity .

  • Scalability: Develop roll-to-roll electrospinning for Ir-Co nanotube production .

  • In Situ Characterization: Advanced techniques like ambient-pressure XPS to track interface dynamics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator